2-Amino-3-methoxy-2-phenylpropanoic acid
Overview
Description
“2-Amino-3-methoxy-2-phenylpropanoic acid” is a compound that belongs to the class of phenylpropanoids . It contains an amino group, a methoxy group, and a phenyl group attached to a propanoic acid backbone .
Molecular Structure Analysis
The molecular structure of “2-Amino-3-methoxy-2-phenylpropanoic acid” includes an amino group (–NH2), a methoxy group (–OCH3), and a phenyl group attached to a propanoic acid backbone . The InChI code for the compound is1S/C10H13NO3.ClH/c1-14-7-10 (11,9 (12)13)8-5-3-2-4-6-8;/h2-6H,7,11H2,1H3, (H,12,13);1H
.
Scientific Research Applications
Synthesis and Structural Analysis
Enantioselective Synthesis : Research on enantioselective synthesis of β-alanine derivatives, analogues of aromatic amino acids, including structures related to 2-Amino-3-methoxy-2-phenylpropanoic acid, showcases advancements in synthetic chemistry. These compounds are prepared via electrophilic attack, demonstrating the chemical versatility and applicability of these amino acids in synthesis and resolution processes (Arvanitis et al., 1998).
Cross-Coupling Techniques : A study on meta-C–H arylation and methylation of phenolic derivatives, including 3-phenylpropanoic acid, underscores the importance of cross-coupling reactions. This research highlights the role of U-shaped templates in modifying molecules to enhance their reactivity, which could be applicable to derivatives of 2-Amino-3-methoxy-2-phenylpropanoic acid (Wan et al., 2013).
Computational Studies on Antifungal Peptides : Computational peptidology, supported by conceptual density functional theory, has been applied to study new antifungal tripeptides, showcasing the chemical reactivity and molecular properties of compounds similar to 2-Amino-3-methoxy-2-phenylpropanoic acid. This approach helps in understanding the molecular basis of their antifungal activity, indicating the broader implications for designing effective antifungal agents (Flores-Holguín et al., 2019).
Therapeutic and Nutraceutical Potential
p-Methoxycinnamic Acid : An extensive review on p-methoxycinnamic acid (p-MCA), which shares a structural motif with 2-Amino-3-methoxy-2-phenylpropanoic acid, discusses its therapeutic and nutraceutical applications. The study highlights p-MCA's antidiabetic, anticancer, antimicrobial, and neuroprotective activities, suggesting similar research directions for closely related compounds (Płowuszyńska & Gliszczyńska, 2021).
Neuroprotective Properties : Phenylpropanoid esters derived from plants have shown significant neuroprotective effects against glutamate-induced neurotoxicity. Given the structural similarities, this opens a potential research avenue for 2-Amino-3-methoxy-2-phenylpropanoic acid and its derivatives in neuroprotection (Kim & Kim, 2000).
Safety And Hazards
The compound “2-Amino-3-methoxy-2-phenylpropanoic acid” has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The specific safety data sheet (SDS) should be consulted for more detailed safety and handling information .
properties
IUPAC Name |
2-amino-3-methoxy-2-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-7-10(11,9(12)13)8-5-3-2-4-6-8/h2-6H,7,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAGWABLSQFTGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC=CC=C1)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-methoxy-2-phenylpropanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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